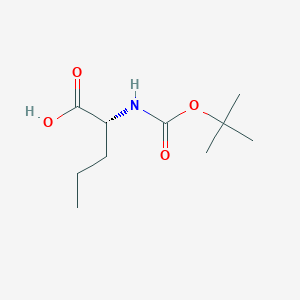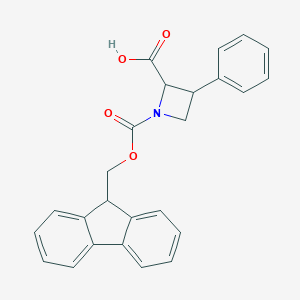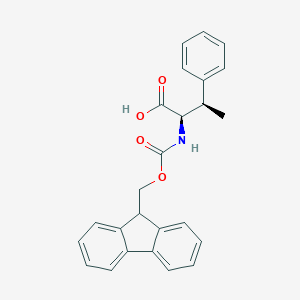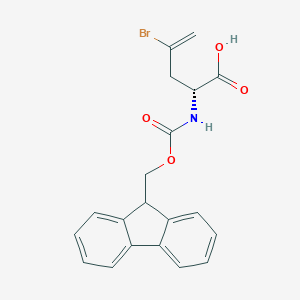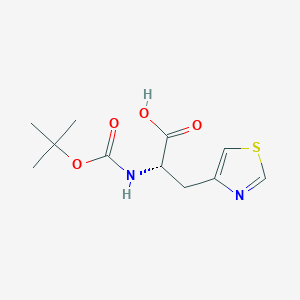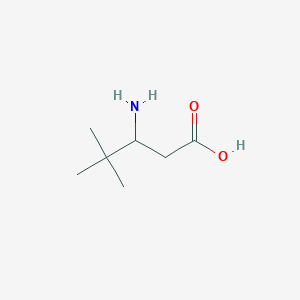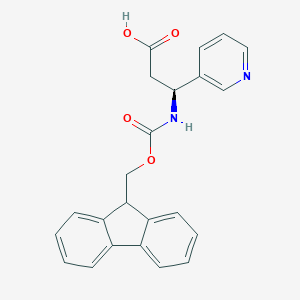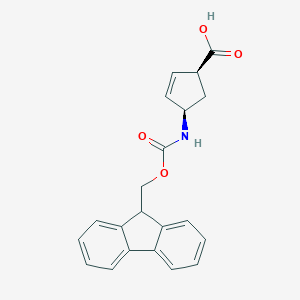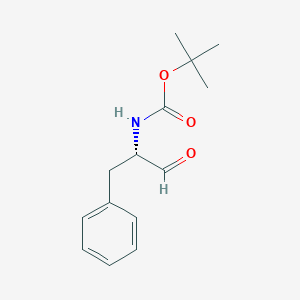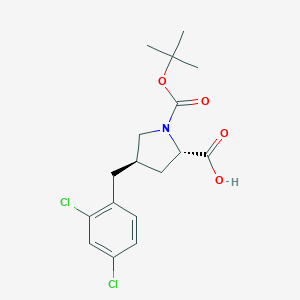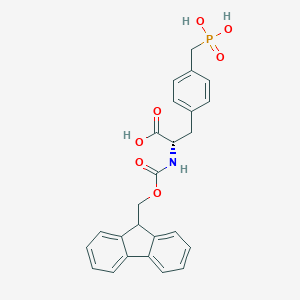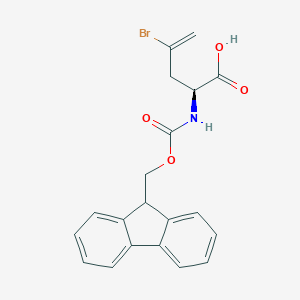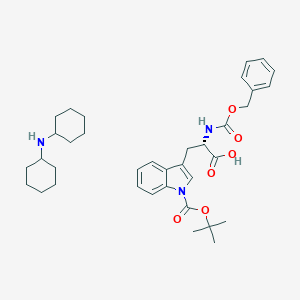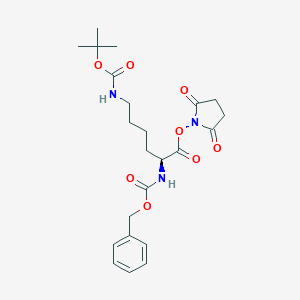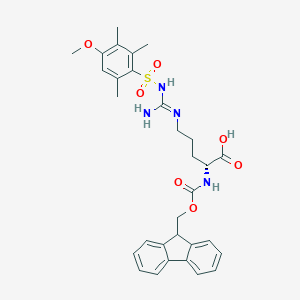
Fmoc-D-Arg(Mtr)-OH
説明
Fmoc-D-Arg(Mtr)-OH, also known as Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine, is a compound used in peptide synthesis . It has an empirical formula of C31H36N4O7S and a molecular weight of 608.71 .
Molecular Structure Analysis
Fmoc-D-Arg(Mtr)-OH contains a total of 82 bonds, including 46 non-H bonds, 23 multiple bonds, 13 rotatable bonds, 5 double bonds, and 18 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis
Fmoc-D-Arg(Mtr)-OH is a white powder used in peptide synthesis. It is typically stored at temperatures between 2-8°C .科学的研究の応用
“Fmoc-D-Arg(Mtr)-OH” is a derivative of the amino acid arginine that is used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in the synthesis of peptides . The “Mtr” part stands for methoxytrimethylbenzene sulfonyl, which is another protective group .
- Application Summary : “Fmoc-D-Arg(Mtr)-OH” is used in the synthesis of peptides, which are chains of amino acids linked by peptide bonds . Peptides have a wide range of applications in biological research, including the study of protein structure and function, the development of new therapeutic agents, and the design of novel biomaterials .
- Methods of Application : In peptide synthesis, “Fmoc-D-Arg(Mtr)-OH” is added to a solid support, and the Fmoc group is then removed to allow the addition of the next amino acid . This process is repeated to build up the desired peptide sequence . After the peptide has been assembled, the peptide is cleaved from the support and the side-chain protecting groups are removed .
- Results or Outcomes : The result of this process is a peptide with a specific sequence of amino acids . The properties and function of the peptide can be studied in various biological assays .
-
- Application Summary : “Fmoc-D-Arg(Mtr)-OH” can be used to create bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building block association .
- Methods of Application : The Fmoc-modified amino acids or short peptides are allowed to self-assemble into nanostructures with diverse morphologies . The resulting materials can have unique and tunable properties .
- Results or Outcomes : The self-assembled materials can have a wide range of applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
-
- Application Summary : “Fmoc-D-Arg(Mtr)-OH” is used in the cleavage and deprotection steps of peptide synthesis . The goal is to separate the peptide from the support while removing the protecting groups from the side-chains .
- Methods of Application : The peptide-resin is treated with a cleavage cocktail, which initiates a series of competing reactions . The peptide is then recovered from the reaction mixture and analyzed .
- Results or Outcomes : The result is a peptide that has been separated from the support and had its side-chain protecting groups removed . This peptide can then be used in further research or applications .
-
- Application Summary : “Fmoc-D-Arg(Mtr)-OH” can be used in the design and synthesis of peptide-based drugs . The ability to modify the structure of peptides allows for the creation of drugs with improved stability, bioavailability, and specificity .
- Methods of Application : Peptide drugs are typically synthesized using solid-phase peptide synthesis, where “Fmoc-D-Arg(Mtr)-OH” can be incorporated into the peptide sequence . The resulting peptide drugs can then be tested for their biological activity .
- Results or Outcomes : The development of peptide-based drugs has led to numerous therapeutics on the market, treating a wide range of conditions from diabetes to cancer .
-
- Application Summary : “Fmoc-D-Arg(Mtr)-OH” can be used in the study of protein-protein interactions . Understanding these interactions is crucial for understanding cellular processes and disease mechanisms .
- Methods of Application : Peptides can be synthesized to mimic protein interaction sites, with “Fmoc-D-Arg(Mtr)-OH” being used to incorporate arginine residues into the peptide . These peptides can then be used in various assays to study protein-protein interactions .
- Results or Outcomes : This research can lead to the identification of new drug targets and the development of new therapeutic strategies .
特性
IUPAC Name |
(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHIEITYHYVED-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Mtr)-OH | |
CAS RN |
120075-24-3 | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



